CRBN-DDB1 Binding Affinity: Lenalidomide Scaffold vs. Thalidomide and Pomalidomide Scaffolds
The target compound employs the lenalidomide scaffold, whose binding affinity for the human DDB1-CRBN complex has been directly compared with thalidomide and pomalidomide in competitive fluorescence polarization titrations. In this assay, lenalidomide exhibits a Ki of 177.80 nM, placing it between pomalidomide (Ki = 156.60 nM, ~1.1-fold higher affinity) and thalidomide (Ki = 249.20 nM, ~1.4-fold lower affinity) [1]. This intermediate CRBN affinity positions lenalidomide-based PROTACs as a balanced option—stronger CRBN recruitment than thalidomide-derived constructs but with a distinct neosubstrate selectivity profile compared to pomalidomide-based PROTACs.
| Evidence Dimension | CRBN-DDB1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 177.80 nM (lenalidomide scaffold Ki for CRBN-DDB1) |
| Comparator Or Baseline | Thalidomide Ki = 249.20 nM; Pomalidomide Ki = 156.60 nM |
| Quantified Difference | Lenalidomide: ~1.4-fold higher affinity than thalidomide; ~1.1-fold lower affinity than pomalidomide |
| Conditions | Competitive fluorescence polarization assay; 50 nM human DDB1-CRBN, 20 nM Cy5-thalidomide probe; mean ± s.d. (n=3) |
Why This Matters
Intermediate CRBN binding affinity allows PROTAC designers to balance degradation potency with neosubstrate selectivity, making this building block suitable when both thalidomide-based (weaker) and pomalidomide-based (stronger but broader neosubstrate degradation) scaffolds are suboptimal.
- [1] Fischer, E.S., et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature 512, 49–53 (2014). Extended Data Figure 4: Ki values (thalidomide 249.20 nM, lenalidomide 177.80 nM, pomalidomide 156.60 nM). https://doi.org/10.1038/nature13527 View Source
